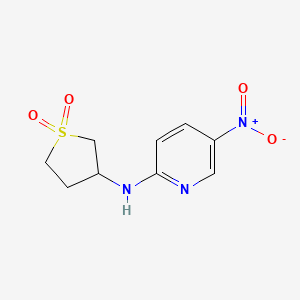

3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide

Descripción

3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a sulfolane derivative with a 5-nitropyridin-2-ylamino substituent at the 3-position of the tetrahydrothiophene 1,1-dioxide core. The sulfolane backbone (tetrahydrothiophene 1,1-dioxide) is a well-known industrial solvent with high polarity, thermal stability, and broad solubility properties . This compound’s structure combines the sulfone group’s polar nature with the nitro-pyridine moiety’s electrophilic properties, making it a candidate for specialized applications in pharmaceuticals, agrochemicals, or advanced material science.

Propiedades

Fórmula molecular |

C9H11N3O4S |

|---|---|

Peso molecular |

257.27 g/mol |

Nombre IUPAC |

N-(1,1-dioxothiolan-3-yl)-5-nitropyridin-2-amine |

InChI |

InChI=1S/C9H11N3O4S/c13-12(14)8-1-2-9(10-5-8)11-7-3-4-17(15,16)6-7/h1-2,5,7H,3-4,6H2,(H,10,11) |

Clave InChI |

KASCYTALVNMDDI-UHFFFAOYSA-N |

SMILES canónico |

C1CS(=O)(=O)CC1NC2=NC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 5-nitropyridine-2-amine with tetrahydrothiophene 1,1-dioxide under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the nitro group to an amino group is a common reaction.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrazine hydrate or catalytic hydrogenation can be employed for the reduction of the nitro group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 3-((5-aminopyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as photoelectric materials and catalysts

Mecanismo De Acción

The mechanism of action of 3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparación Con Compuestos Similares

Key Structural Differences :

- Electron Effects: The nitro group in the target compound is strongly electron-withdrawing, unlike alkyl or simple aryl substituents in analogs.

- Aromaticity : The pyridine ring introduces π-π stacking capabilities absent in alkyl-substituted derivatives, which may influence solubility and intermolecular interactions .

Physicochemical Properties

Thermal Stability and Polarity

- Sulfolane : Boiling point: 545°F (285°C); polar aprotic solvent with dielectric constant ~43 .

- 3-Methylsulfolane : Lower polarity due to methyl group; used in ternary ionic liquid mixtures for high-temperature stability .

- Limited direct data, but nitroaromatics typically exhibit higher thermal stability .

Solubility

- Sulfolane : Miscible with water and organic solvents; used in aromatic/aliphatic separations .

- Alkyl-Substituted Analogs: Reduced water solubility; increased compatibility with nonpolar systems .

- Target Compound : Predicted lower water solubility than sulfolane due to nitro-pyridine’s hydrophobicity but higher than alkyl derivatives. Likely soluble in polar aprotic solvents (e.g., DMF, DMSO).

Research Findings and Gaps

- Environmental Impact : Sulfolane is persistent in groundwater and wetland systems ; the target compound’s environmental fate is unstudied but likely distinct due to nitro group biodegradation challenges.

- Synthetic Accessibility: Derivatives like 3-((6-Amino-2-methylpyrimidin-4-yl)amino)sulfolane are discontinued in commercial catalogs , suggesting synthesis challenges or niche demand. The target compound’s nitro group may require specialized coupling conditions.

- Safety : Sulfolane derivatives are generally low-toxicity, but nitroaromatics can be mutagenic. Further toxicological studies are needed for the target compound .

Actividad Biológica

3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring substituted with a nitropyridine moiety. Its structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 224.28 g/mol

Research indicates that compounds similar to 3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The nitropyridine group is known for its role in modulating biological responses through interactions with nucleic acids and proteins.

Antimicrobial Activity

Studies have shown that derivatives of nitropyridine exhibit significant antimicrobial properties. For instance, compounds containing the nitropyridine moiety have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may possess noteworthy antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis. In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results highlight the potential of 3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide as a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various nitropyridine derivatives, including our compound of interest. The study utilized agar diffusion methods to assess the inhibition zones against selected bacterial strains. Results indicated that the compound exhibited a comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the effects of the compound on cancer cell lines. The study employed flow cytometry to analyze apoptosis induction. The results demonstrated that treatment with the compound led to increased early and late apoptotic cell populations compared to control groups, indicating its mechanism of action involves triggering programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.